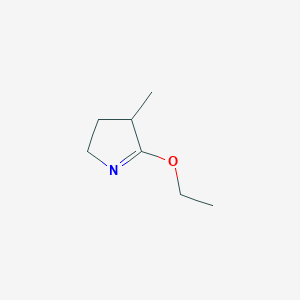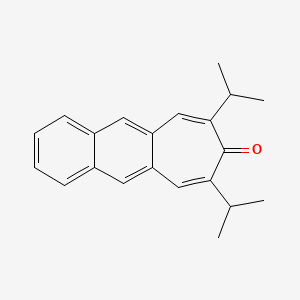
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- is a complex organic compound with the molecular formula C21H22O and a molecular weight of 290.3988 . This compound features a unique structure that includes multiple aromatic rings and a ketone functional group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- typically involves multi-step organic reactions. The process often starts with the formation of the core naphthalene structure, followed by the introduction of the cycloheptane ring and the isopropyl groups. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
8H-Cyclohepta(b)naphthalen-8-one: Lacks the isopropyl groups, making it less hydrophobic.
7,9-Diisopropyl-8H-cyclohepta(b)naphthalen-8-ol: Contains an alcohol group instead of a ketone, altering its reactivity and solubility.
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylpropyl)-: Similar structure but with different alkyl groups, affecting its steric and electronic properties.
Uniqueness
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- is unique due to its specific combination of aromatic rings, a ketone functional group, and isopropyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
55027-93-5 |
|---|---|
分子式 |
C21H22O |
分子量 |
290.4 g/mol |
IUPAC名 |
7,9-di(propan-2-yl)cyclohepta[b]naphthalen-8-one |
InChI |
InChI=1S/C21H22O/c1-13(2)19-11-17-9-15-7-5-6-8-16(15)10-18(17)12-20(14(3)4)21(19)22/h5-14H,1-4H3 |
InChIキー |
KUACSGPRMORSSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=CC3=CC=CC=C3C=C2C=C(C1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
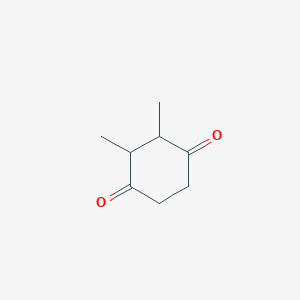
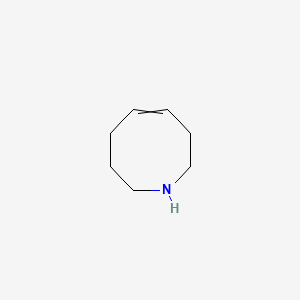
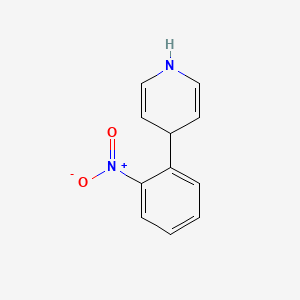
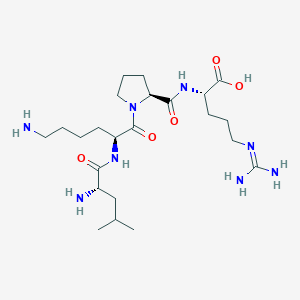
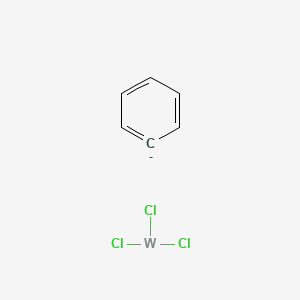
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
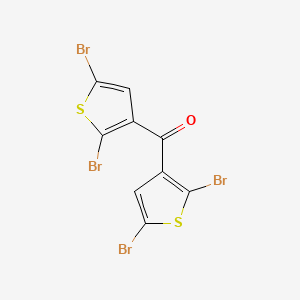
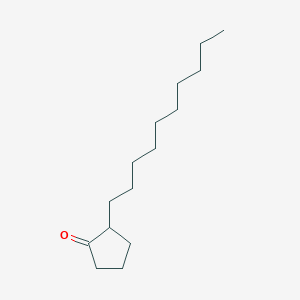
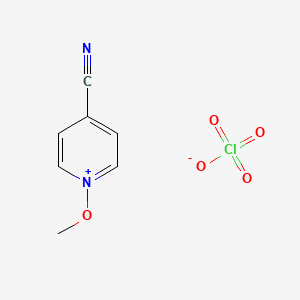
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
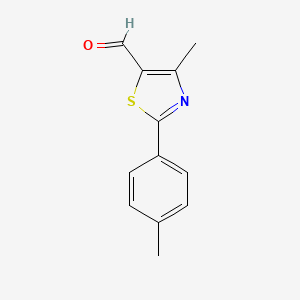
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
